molecular formula C17H22F2N2O3 B2396029 N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2310098-24-7

N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide

Cat. No.: B2396029
CAS No.: 2310098-24-7
M. Wt: 340.371
InChI Key: DHCJCHVDUSKZPC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 3,4-dimethoxybenzyl group, a motif present in compounds that interact with various biological targets . The molecule also features a unique 6-azaspiro[2.5]octane core, a bridged spirocyclic system that contributes to three-dimensional structural complexity and is explored in the design of novel therapeutics, including Kif18a inhibitors for oncology research . The presence of the difluoro substitution on the spirocycle can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold for investigating structure-activity relationships (SAR). This compound is provided For Research Use Only and is intended for use in biochemical and physiological studies, target identification, and as a building block in the synthesis of more complex molecules for pharmaceutical development. Researchers can utilize this compound to probe biological systems where related structures have shown activity, particularly in high-throughput screening campaigns and as a key intermediate in lead optimization processes.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O3/c1-23-13-4-3-12(9-14(13)24-2)10-20-15(22)21-7-5-16(6-8-21)11-17(16,18)19/h3-4,9H,5-8,10-11H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCJCHVDUSKZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC3(CC2)CC3(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of the cyclopentane ring and the four-membered ring, utilizing conventional chemical transformations and minimal chromatographic purifications . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide. It has shown notable activity against Mycobacterium tuberculosis, with 50% inhibitory concentrations (IC50) reported between 135 and 218 μM for similar compounds. This suggests that the compound could be a valuable lead in the development of new anti-tubercular agents.

Cancer Research

The compound's structural features make it a candidate for targeting specific molecular interactions involved in cancer progression. For instance, compounds based on the spirocyclic framework have been explored as inhibitors of the menin-MLL interaction, which is crucial in certain types of leukemia . This indicates that this compound may possess similar capabilities.

Structural Characteristics and Mechanism of Action

The unique substitution pattern of this compound contributes to its biological activity. The presence of difluoro and dimethoxy groups enhances its interaction with biological targets, potentially increasing its efficacy against pathogens and cancer cells .

Study on Anti-Tubercular Activity

A recent study evaluated several spirocyclic compounds for their activity against drug-sensitive strains of Mycobacterium tuberculosis. The results indicated that compounds with similar structural motifs to this compound exhibited promising results in inhibiting bacterial growth at low concentrations .

Inhibition of Protein Interactions in Cancer

Another study focused on the design of inhibitors targeting the menin-MLL interaction for cancer treatment. The findings suggest that derivatives of spirocyclic compounds could effectively disrupt these interactions, leading to potential therapeutic applications in treating specific cancers like leukemia .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biological pathways. This can result in a range of effects, from enzyme inhibition to receptor activation, depending on the specific target and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Spirocyclic System and Fluorination Patterns

The target compound’s 6-azaspiro[2.5]octane core (a 3-membered cyclopropane fused to a 5-membered piperidine ring) contrasts with analogues such as 5,6-diazaspiro[3.5]nonane (e.g., EP 4 374 877 A2 compounds), which feature a 6-membered ring fused to a 3-membered ring .

The 1,1-difluoro substitution in the target compound differs from 2,3-difluoro patterns in analogues like 6-(2,3-difluoro-4-substituted-benzyl)-5,6-diazaspiro[3.5]nonane derivatives . Fluorine at the 1,1-positions may reduce steric hindrance compared to 2,3-positions, optimizing interactions with hydrophobic enzyme pockets.

Substituent Effects on Pharmacokinetics and Binding

Table 1: Substituent Comparison
Compound Spiro System Fluorination Key Substituents
Target Compound 6-azaspiro[2.5]octane 1,1-difluoro 3,4-dimethoxybenzyl
EP 4 374 877 A2 Derivatives 5,6-diazaspiro[3.5]nonane 2,3-difluoro Trifluoromethyl-pyrimidinyl phenyl, oxetan-3-yl-aminoethoxy
EP 4 374 877 A2 Derivatives 6,7-diazaspiro[4.5]decane 2,3-difluoro Dimethylamino-propoxy, methoxyethyl-azetidinyl, trifluoromethyl-pyrimidinyl
  • 3,4-Dimethoxybenzyl Group : The target’s methoxy groups enhance solubility via polar interactions, contrasting with trifluoromethyl-pyrimidinyl groups in patent compounds, which prioritize hydrophobic and π-π stacking interactions .
  • Azetidinyl/Oxetanyl Side Chains : Patent analogues incorporate rigid heterocycles (e.g., oxetan-3-yl) to improve metabolic stability and target engagement, whereas the target compound lacks such motifs .

Biological Activity

N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide is a synthetic compound notable for its unique spirocyclic structure. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

IUPAC Name N 3 4 dimethoxyphenyl methyl 2 2 difluoro 6 azaspiro 2 5 octane 6 carboxamide\text{IUPAC Name N 3 4 dimethoxyphenyl methyl 2 2 difluoro 6 azaspiro 2 5 octane 6 carboxamide}
PropertyValue
Molecular FormulaC17H22F2N2O3
Molecular Weight348.37 g/mol
CAS Number2310098-24-7

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be relevant for therapeutic applications against diseases like tuberculosis. Similar compounds have demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 135 to 218 μM .
  • Receptor Binding : Its unique structure allows it to bind effectively to certain receptors, potentially modulating biological pathways associated with various diseases.

Anti-Tubercular Activity

Recent studies have focused on the anti-tubercular properties of spirocyclic compounds similar to this compound. The following table summarizes the findings from various studies:

CompoundTarget OrganismIC50 (μM)Reference
N-(3,4-dimethoxybenzyl)-1,1-difluoro...Mycobacterium tuberculosis H37Ra135 - 218
Similar Spirocyclic Compound AMycobacterium tuberculosis150
Similar Spirocyclic Compound BMycobacterium tuberculosis200

These results indicate that the compound may possess significant anti-tubercular properties, warranting further investigation.

Other Biological Activities

In addition to its anti-tubercular effects, this compound has been evaluated for other biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Cytotoxicity : Evaluations in cancer cell lines indicate that the compound may exhibit cytotoxic effects, although specific IC50 values need further elucidation.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study published in RSC Advances highlighted the role of spirocyclic compounds in inhibiting key metabolic enzymes involved in bacterial survival .
  • Therapeutic Applications : Research has indicated that compounds with similar structures could be developed into novel therapeutics for treating resistant strains of bacteria and other infectious agents .

Q & A

Q. What are the recommended synthetic methodologies for preparing N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide?

The synthesis typically involves multi-step protocols, including:

  • Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the spirocyclic core to the 3,4-dimethoxybenzyl moiety .
  • Protecting group strategies : Temporary protection of the carboxamide group during fluorination steps to prevent side reactions .
  • Purification : Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) achieves >95% purity, as demonstrated in analogous spirocyclic syntheses .

Q. How can researchers verify the structural integrity of this compound?

  • Spectroscopic techniques :
    • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to confirm spirocyclic geometry, fluorine positions, and dimethoxybenzyl substitution .
    • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ ion) .
  • Chromatography : HPLC with UV detection (C18 columns, methanol/water mobile phases) assesses purity and detects stereoisomers .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition assays : Measure IC50_{50} values against kinases or proteases using fluorogenic substrates, as structural analogs show activity in low micromolar ranges .
  • Cellular assays : Test cytotoxicity (e.g., MTT assay) in cancer cell lines, given the spirocyclic scaffold’s precedent in targeting proliferative pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Solvent optimization : Replace DMF with THF or acetonitrile to reduce side reactions during coupling steps .
  • Catalytic systems : Explore Pd-mediated cross-coupling for aryl-azaspiro bond formation, improving atom economy .
  • Process monitoring : Use in-line FTIR to track reaction progress and minimize byproduct formation .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the dimethoxybenzyl group (e.g., replace methoxy with halogens or alkyl chains) to assess steric/electronic effects on target binding .
  • Spirocyclic ring expansion : Synthesize 7-azaspiro[3.5]octane analogs to evaluate ring size impact on bioavailability .
  • Fluorine scanning : Introduce 18F^{18}F isotopes for PET imaging to correlate pharmacokinetics with structural modifications .

Q. How can metabolic stability be evaluated in preclinical studies?

  • Liver microsome assays : Incubate with human/rat microsomes (NADPH cofactors) to measure half-life (t1/2t_{1/2}) and identify metabolic hot spots (e.g., demethylation of methoxy groups) .
  • CYP450 inhibition screening : Use luminescent substrates to assess potential drug-drug interactions .

Q. What experimental approaches address solubility limitations in aqueous systems?

  • Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance solubility without disrupting assay integrity .
  • Salt formation : Convert the carboxamide to a hydrochloride salt, as demonstrated for related azaspiro compounds .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (200–300 nm) to improve dissolution rates .

Q. How should researchers resolve contradictory bioactivity data across studies?

  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Structural validation : Re-analyze compound batches via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .
  • Computational docking : Compare binding modes across homologs to identify assay-specific artifacts .

Q. What advanced analytical methods are recommended for impurity profiling?

  • LC-MS/MS : Detect trace impurities (≤0.1%) using MRM (multiple reaction monitoring) modes .
  • Chiral HPLC : Resolve enantiomers with cellulose-based columns (e.g., Chiralpak IC) and isopropanol/hexane eluents .
  • NMR diffusion-ordered spectroscopy (DOSY) : Differentiate low-level dimers or aggregates .

Q. How can computational modeling guide mechanistic studies?

  • Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases), prioritizing key residues for mutagenesis .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to analyze conformational dynamics of the spirocyclic core in lipid bilayers .
  • QSAR models : Train machine learning algorithms on analog datasets to predict ADMET properties .

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